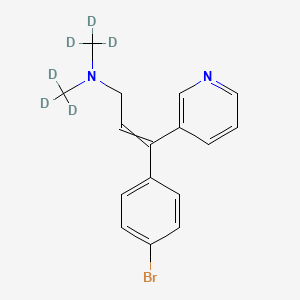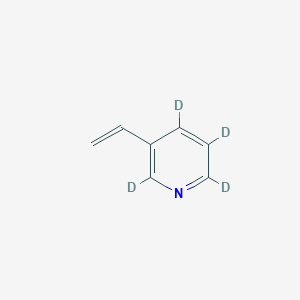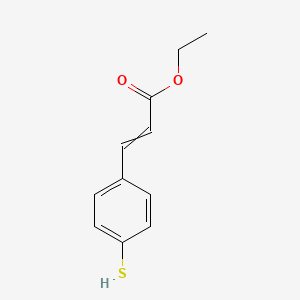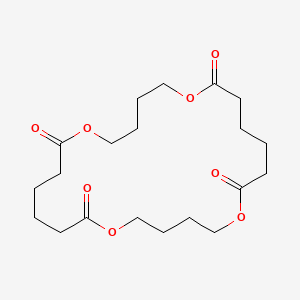
1,6,13,18-四氧杂环二十四烷-7,12,19,24-四酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone is a synthetic compound with the chemical formula C20H32O8. It belongs to a class of molecules called cyclic esters, characterized by a ring structure containing ester functional groups . This compound is known for its applications in various fields, including biodegradable adhesives and pharmaceutical research.
科学研究应用
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable adhesive in biomedical applications.
Medicine: Explored for its use as a solid food simulant in pharmaceutical research.
作用机制
准备方法
Synthetic Routes and Reaction Conditions
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone can be synthesized through the reaction of adipic acid with butane-1,4-diol. The reaction typically involves the formation of ester bonds between the carboxyl groups of adipic acid and the hydroxyl groups of butane-1,4-diol, resulting in the cyclic ester structure.
Industrial Production Methods
While specific industrial production methods for 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction conditions may include the use of catalysts, temperature control, and purification steps to obtain the desired product.
化学反应分析
Types of Reactions
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and butane-1,4-diol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Adipic acid and butane-1,4-diol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: New compounds with substituted ester groups.
相似化合物的比较
1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone can be compared with other cyclic esters, such as:
- 1,1’- (1,6-Dioxohexane-1,6-diylbisoxy)-4,4’- (1,6-dioxohexane-1,6-diylbisoxy)bisbutane .
- 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone .
These compounds share similar cyclic ester structures but may differ in their specific functional groups and reactivity. The uniqueness of 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone lies in its specific ester bond arrangement and its applications in biodegradable adhesives and pharmaceutical research.
属性
IUPAC Name |
1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O8/c21-17-9-1-2-10-18(22)26-14-7-8-16-28-20(24)12-4-3-11-19(23)27-15-6-5-13-25-17/h1-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICCYHMSMANUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCCCOC(=O)CCCCC(=O)OCCCCOC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78837-87-3 |
Source


|
| Record name | 1,6,13,18-tetraoxacyclotetracosane-7,12,19,24-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of identifying 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone in biodegradable food packaging?
A1: The research article "UPLC–ESI-Q-TOF-MSE and GC–MS identification and quantification of non-intentionally added substances coming from biodegradable food packaging" [] focuses on identifying and quantifying substances present in food packaging that were not intentionally added during manufacturing. These substances, like 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetraone, could potentially migrate into food and raise concerns about human health. Identifying these compounds is crucial for assessing the safety and suitability of new biodegradable packaging materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
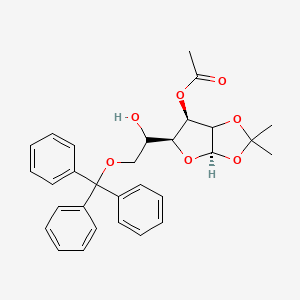
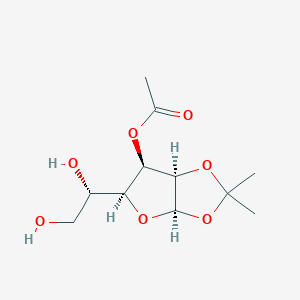

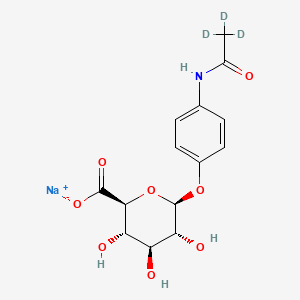
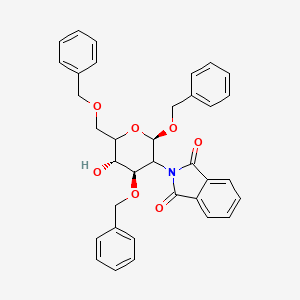
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
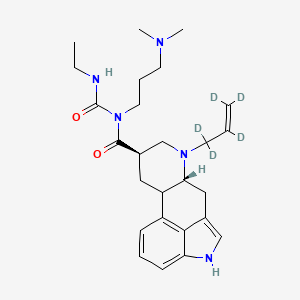
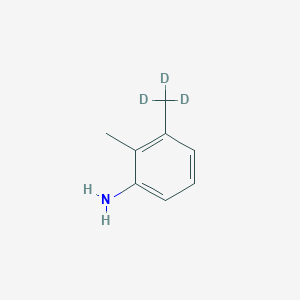
![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
